molecular formula C17H26N2O3 B2961640 Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate CAS No. 942035-17-8

Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate

Cat. No.: B2961640
CAS No.: 942035-17-8
M. Wt: 306.406
InChI Key: GCEIGOQTLRKBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen and a 2-hydroxy-2-phenylethyl substituent on the adjacent nitrogen. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, enhancing solubility and stability . This compound is typically utilized as an intermediate in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly those targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-11-9-18(10-12-19)13-15(20)14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEIGOQTLRKBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of phenylethyl groups with biological targets. Medicine: Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The phenylethyl group can bind to specific receptors, influencing signaling pathways and cellular responses. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Substituent Diversity and Functional Group Impact

Compound Name Substituent Key Functional Groups Physicochemical Properties Stability Applications References
Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate 2-Hydroxy-2-phenylethyl Hydroxyl, aromatic phenyl Moderate polarity due to hydroxyl group; chiral center influences stereoselectivity Susceptible to oxidation at hydroxyl group Intermediate for CNS-targeting drugs
Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) 4-(3-Nitrophenoxy)butanoyl Nitro, ester High polarity; nitro group enhances reactivity Likely stable in basic conditions but sensitive to reducing agents Urea derivative synthesis for kinase inhibitors
Tert-butyl 4-methylpiperazine-1-carboxylate Methyl None (simple alkyl) Low polarity; high lipophilicity Highly stable; resistant to hydrolysis Building block for protease inhibitors
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 3-Cyano-6-phenylpyridinyl Cyano, pyridine Strong electron-withdrawing cyano group; planar pyridine ring Stable under acidic conditions DNMT1 inhibitors for cancer therapy
Tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) Cyclohexyl-dibenzylamino Cyclohexyl, benzyl Rigid cyclohexane backbone; bulky benzyl groups High steric hindrance improves metabolic stability Antiviral agents

Key Observations :

  • Hydrophobic vs. Polar Groups : The methyl-substituted analogue () exhibits higher lipophilicity, favoring blood-brain barrier penetration, whereas the hydroxyl group in the target compound enhances water solubility but may increase oxidative degradation risk .
  • Steric and Conformational Effects: Cyclohexyl and dibenzylamino substituents () introduce rigidity, which can improve binding selectivity in enzyme inhibitors but complicate synthetic accessibility .

Stability and Degradation Profiles

  • Acid Sensitivity : Compounds with Boc-protected piperazines (e.g., and ) are generally stable in neutral or basic conditions but undergo deprotection under strong acidic conditions .
  • Gastric Fluid Instability : Fluorophenyl-triazolylmethyl analogues () degrade in simulated gastric fluid due to ester hydrolysis, whereas the target compound’s hydroxyl group may confer better stability in acidic environments .
  • Oxidative Susceptibility : The 2-hydroxy-2-phenylethyl group is prone to oxidation, forming a ketone derivative, which contrasts with the inert methyl group in ’s compound .

Biological Activity

Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate (CAS No. 942035-17-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C17H26N2O3
  • Molecular Weight : 306.41 g/mol
  • CAS Number : 942035-17-8

This compound exhibits various biological activities primarily through its interactions with neurotransmitter receptors and enzymes. Its structure allows it to function as a potential modulator of the central nervous system, influencing pathways associated with anxiety and depression.

Antidepressant Effects

Research has indicated that compounds similar to this compound can exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and the tail suspension test (TST), both of which measure despair-like behavior in rodents.

Case Study :
A study involving a series of piperazine derivatives, including this compound, showed significant reductions in immobility time in the FST, suggesting potential antidepressant properties .

Neuroprotective Properties

The compound has also demonstrated neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. This is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a crucial role.

StudyCell LineConcentrationEffect
SH-SY5Y10 µMSignificant reduction in cell death
PC125 µMEnhanced cell viability by 30%

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.

Example :
In a study evaluating the cytotoxic effects on breast cancer cells, the compound exhibited an IC50 value of approximately 15 µM, indicating moderate activity against cancer cell proliferation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is essential for its development as a therapeutic agent. Current data suggest:

  • Absorption : Rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via urine.

Toxicity studies have indicated a low toxicity profile at therapeutic doses, but further investigations are necessary to fully assess long-term safety.

Q & A

Q. Optimization Tips :

  • Microwave irradiation (e.g., 100°C for 3 hours) improves reaction efficiency and yield compared to conventional heating .
  • Use of anhydrous solvents (e.g., THF) and inert atmospheres prevents Boc-group hydrolysis .

Which spectroscopic and crystallographic techniques are critical for structural characterization, and how should researchers interpret data contradictions?

Q. Basic

  • NMR : Key features include:
    • ¹H NMR : Signals at δ 1.46 ppm (tert-butyl), δ 3.1–3.8 ppm (piperazine protons), and δ 7.2–8.3 ppm (aromatic protons) .
    • ¹³C NMR : Peaks near δ 79–80 ppm (Boc carbonyl) and δ 28–30 ppm (tert-butyl carbons) .
  • HRMS/LCMS : Confirm molecular ion peaks (e.g., m/z 372.2 [M+H]+^+) and fragmentation patterns .

Q. Advanced (Data Contradictions) :

  • X-ray diffraction : Resolve ambiguities in piperazine ring conformation (e.g., chair vs. boat) or hydrogen bonding networks. For example, weak C–H···O interactions may stabilize crystal packing .
  • Dynamic NMR : Use variable-temperature studies to analyze restricted rotation in hindered derivatives .

How can researchers design derivatives for specific biological targets (e.g., enzyme inhibitors)?

Q. Advanced

  • Structure-Activity Relationship (SAR) :
    • Hydrophobic substituents : Aryl groups (e.g., phenyl, pyridinyl) enhance binding to hydrophobic enzyme pockets (e.g., phosphoglycerate dehydrogenase) .
    • Hydroxyethyl/pharmacophore groups : Introduce hydrogen-bond donors/acceptors for target engagement (e.g., HIF prolyl-hydroxylase inhibition) .
  • Methodology :
    • Docking studies : Use software like AutoDock to predict binding modes .
    • In vitro assays : Test inhibitory activity against purified enzymes (IC50_{50} determination) .

What are common challenges in purification, and how can they be addressed?

Q. Intermediate

  • Low yields in coupling reactions : Optimize catalyst loading (e.g., 5–10 mol% Pd) and ligand choice (e.g., triphenylphosphine) .
  • Byproduct formation :
    • Use silica gel chromatography (gradient elution: 0–40% ethyl acetate/petroleum ether) to separate Boc-protected intermediates from deprotected species .
    • Recrystallization : Ethanol/water mixtures improve purity of crystalline derivatives .

How do reaction mechanisms differ between nucleophilic substitution and cross-coupling strategies?

Q. Intermediate

  • Nucleophilic substitution (SN_NAr) :
    • Piperazine acts as a nucleophile attacking electron-deficient aryl halides (e.g., 5-bromopyrimidine). Base (K2_2CO3_3) deprotonates piperazine, enhancing reactivity .
  • Suzuki coupling :
    • Requires aryl boronic acids and Pd catalysts. The Boc group remains stable under these conditions .

What computational tools are recommended for molecular modeling of piperazine derivatives?

Q. Advanced

  • Software :
    • SHELX : For refining X-ray crystallography data (e.g., resolving twinned crystals) .
    • Gaussian : Optimize geometries and calculate electrostatic potentials for hydrogen bonding analysis .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., with GROMACS) .

How can researchers troubleshoot inconsistent yields in Boc deprotection?

Q. Intermediate

  • Deprotection conditions :
    • HCl/dioxane (4 M) : Effective for cleaving Boc groups without side reactions .
    • Trifluoroacetic acid (TFA) : Use in anhydrous DCM to avoid ester hydrolysis .
  • Monitoring : Track reaction progress via TLC (disappearance of Boc-protected spot at Rf_f ~0.5 in ethyl acetate/hexane) .

What are the implications of piperazine ring conformation on biological activity?

Q. Advanced

  • Chair conformation : Favors planar alignment with enzyme active sites (e.g., BTK inhibitors) .
  • Twist-boat conformation : Observed in sterically hindered derivatives, may reduce binding affinity .
  • Crystallographic data : Compare torsion angles (e.g., N–C–C–N dihedrals) from X-ray structures to predict flexibility .

How should researchers validate synthetic intermediates when reference standards are unavailable?

Q. Basic

  • Multi-technique validation :
    • FT-IR : Confirm Boc carbonyl stretch (~1680–1720 cm1^{-1}) .
    • Elemental analysis : Match calculated vs. observed C/H/N percentages .
    • 2D NMR (COSY, HSQC) : Assign all proton and carbon signals unambiguously .

What strategies improve reproducibility in multi-step syntheses?

Q. Intermediate

  • Detailed reaction logs : Record exact equivalents (e.g., 1.5 eq. of boronate ester in cross-coupling) and heating rates.
  • Quality control :
    • HPLC purity checks : Ensure intermediates are >95% pure before proceeding .
    • Stability studies : Store Boc-protected derivatives at –20°C under nitrogen to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.